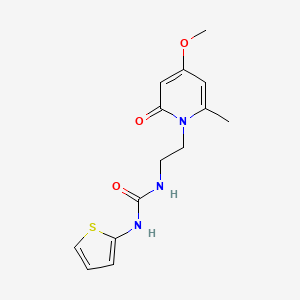
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(thiophen-2-yl)urea is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
A study conducted by Vidaluc et al. (1995) explored the synthesis of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, focusing on their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking two pharmacophoric moieties for inhibiting acetylcholinesterase, a key enzyme in cholinergic neurotransmission (Vidaluc et al., 1995).
Lithiation in Organic Synthesis
Keith Smith et al. (2013) investigated the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea. This process involves the reaction of the compound with n-BuLi in anhydrous THF, leading to the formation of dilithium reagents and their subsequent reaction with electrophiles to produce substituted products (Smith et al., 2013).
Enzyme Inhibition and Anticancer Activities
A study by Mustafa et al. (2014) focused on synthesizing urea derivatives, including ones similar in structure to 1-(2-(4-Methoxy-6-Methyl-2-Oxopyridin-1(2H)-Yl)Ethyl)-3-(Thiophen-2-Yl)Urea, to test for enzyme inhibition and potential anticancer activities. The compounds exhibited varying degrees of inhibitory effects on urease, β-glucuronidase, and phosphodiesterase enzymes and also showed effects on a prostate cancer cell line (Mustafa et al., 2014).
Antimicrobial Activity
Research conducted by Reddy et al. (2003) explored the synthesis of N-Substituted N′-[6-Methyl-2-Oxido-1,3,2-Dioxaphosphinino(5,4,-B)Pyridine-2-Yl]Ureas, which demonstrated moderate antimicrobial activity in their assays. These compounds, akin to this compound, were tested against various bacterial and fungal strains (Reddy et al., 2003).
Propiedades
IUPAC Name |
1-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-8-11(20-2)9-13(18)17(10)6-5-15-14(19)16-12-4-3-7-21-12/h3-4,7-9H,5-6H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMFHLVQXPJFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)NC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B2690881.png)
![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2690884.png)
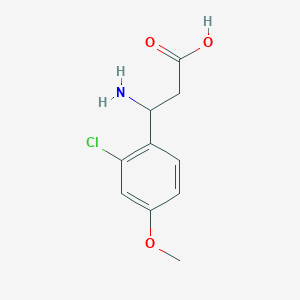

![4-[6-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2690887.png)
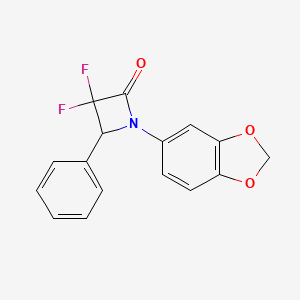
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2690891.png)
![5-(4-Methoxy-3-methylphenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2690893.png)
![Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate](/img/structure/B2690896.png)
![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2690897.png)
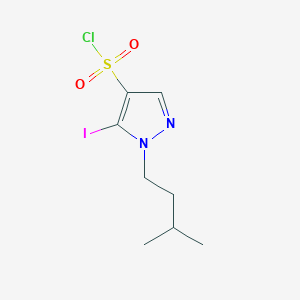
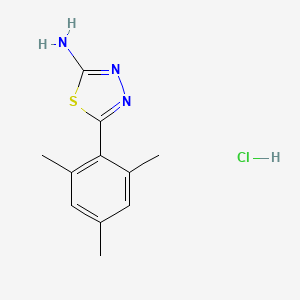
![2-Methoxy-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2690900.png)
